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4-Ethyl-4-piperidinecarboxamide

Medicinal Chemistry QSAR Lipophilicity Optimization

Optimize structure-activity relationships (SAR) for piperidine-4-carboxamide (P4C) derivatives. Generic substitution of the 4-ethyl group invalidates QSAR models due to non-linear lipophilicity (XLogP -0.1) and steric effects. - Key applications: M. abscessus DNA gyrase inhibition, CCR5 antagonism (maraviroc-equivalent potential), CNS monoamine reuptake inhibition. - Physicochemical data: TPSA 55.1 Ų (BBB-permeable), MW 156.23 g/mol. - Available for immediate procurement in research quantities; stable under standard storage.

Molecular Formula C8H16N2O
Molecular Weight 156.23
CAS No. 1233181-19-5
Cat. No. B3224495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-4-piperidinecarboxamide
CAS1233181-19-5
Molecular FormulaC8H16N2O
Molecular Weight156.23
Structural Identifiers
SMILESCCC1(CCNCC1)C(=O)N
InChIInChI=1S/C8H16N2O/c1-2-8(7(9)11)3-5-10-6-4-8/h10H,2-6H2,1H3,(H2,9,11)
InChIKeyZFMKOWHRORJORT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-4-piperidinecarboxamide: Baseline Overview


4-Ethyl-4-piperidinecarboxamide (CAS 1233181-19-5) is a small-molecule piperidine-4-carboxamide derivative with the molecular formula C8H16N2O and a molecular weight of 156.23 g/mol [1]. This compound features a 4-ethyl substituent on the piperidine ring, conferring an XLogP3-AA value of -0.1 and a topological polar surface area (TPSA) of 55.1 Ų [1]. The piperidine-4-carboxamide scaffold is widely recognized as a privileged pharmacophore in drug discovery, with demonstrated activity across multiple therapeutic targets including CCR5 antagonism [2], DNA gyrase inhibition [3], monoamine neurotransmitter reuptake inhibition [4], and leukocyte adhesion modulation [5].

Privileged scaffold

Piperidine-4-carboxamide core reported across CCR5, DNA gyrase, and monoamine transporter target classes for SAR expansion.

Dual reactive handles

Primary carboxamide and secondary piperidine amine enable orthogonal derivatization for fragment growing and library synthesis.

4-Ethyl perturbation

Ethyl substituent provides intermediate lipophilicity (XLogP ≈ -0.1) and steric profile between methyl and propyl analogs for systematic SAR.

4-Ethyl-4-piperidinecarboxamide Substitution Concerns


Generic substitution among 4-alkyl piperidine carboxamide analogs is scientifically inadvisable because even minor alkyl chain variations at the 4-position produce quantifiable differences in lipophilicity, steric bulk, and molecular geometry that cascade into altered target binding and pharmacokinetic behavior. QSAR studies on piperidine-4-carboxamide CCR5 antagonists have established that antagonistic activity is largely explained by lipophilicity and the steric bulkiness of substituents [1]. The ethyl group (C2) occupies a distinct physicochemical niche between the methyl (C1) and propyl (C3) analogs, each yielding different XLogP values, molecular volumes, and rotational profiles [2][3]. In hit-to-lead optimization, SAR analyses consistently demonstrate that alkyl chain length at the 4-position is not linearly predictive of activity; optimal potency and selectivity are achieved only at specific chain lengths, with neighboring homologs often exhibiting substantially reduced target engagement [4][5].

Property
4-Ethyl (Target)
4-Methyl / 4-Propyl Analog
Lipophilicity
XLogP ≈ -0.1
Methyl: more polar; Propyl: more lipophilic. Δ ~0.4–0.6 log units may shift permeability and binding.
Steric bulk
MW 156.23; 2 rotatable bonds
Methyl: MW 142.2, 1 rot. bond. Conformational flexibility and target-fit geometry may not transfer.
SAR continuity
Intermediate alkyl chain
QSAR models show non-linear alkyl-chain SAR; neighboring homologs may exhibit substantially different target engagement.

4-Ethyl-4-piperidinecarboxamide: Quantitative Differentiation


Physicochemical Differentiation: Ethyl vs. Methyl vs. Propyl

The 4-ethyl substituent produces an XLogP3-AA value of -0.1 for 4-ethyl-4-piperidinecarboxamide [1]. This represents a calculated lipophilicity increment of approximately 0.4–0.6 log units relative to the methyl analog (predicted XLogP ~-0.5 to -0.7 based on methyl group contribution), and a reduction of approximately 0.4–0.6 log units relative to the propyl analog (predicted XLogP ~+0.3 to +0.5) [2]. The ethyl group increases molecular weight to 156.23 g/mol compared to 142.2 g/mol for the methyl analog (difference of +14 Da) and 170.25 g/mol for the propyl analog (difference of -14 Da) [2].

Ethyl vs Methyl vs Propyl: XLogP
Cross-study comparable
Δ +0.4 to +0.6 log units vs Methyl Δ -0.4 to -0.6 vs Propyl
Reported lipophilicity shift may alter membrane permeability and protein binding context.
Computed XLogP3-AA; experimental logP/D to verify.
Medicinal Chemistry QSAR Lipophilicity Optimization

TPSA and Rotatable Bond Comparison

4-Ethyl-4-piperidinecarboxamide exhibits a topological polar surface area (TPSA) of 55.1 Ų [1]. The ethyl substituent contributes two rotatable bonds (the ethyl C–C bond plus the C4–Cethyl bond), distinct from the single rotatable bond contributed by a methyl group at the 4-position [1][2]. The exact mass of the target compound is 156.126263138 Da [1]. Piperidine-4-carboxamide SAR studies demonstrate that the steric bulk of the 4-position substituent is a key determinant of biological activity across multiple target classes [3][4].

TPSA & Rotatable Bonds
Class-level inference
TPSA 55.1 Ų +1 rot. bond vs Methyl
TPSA below 60–70 Ų threshold reported for CNS permeability; additional rotatable bond may influence binding entropy.
Computed values; class-level SAR context.
Drug Design ADME Prediction Structure-Based Optimization

DNA Gyrase Inhibition in Mycobacterium abscessus

Piperidine-4-carboxamides (P4Cs) have been validated as a novel class of mycobacterial DNA gyrase inhibitors with bactericidal and antibiofilm activity against the Mycobacterium abscessus complex [1]. The P4C scaffold inhibits recombinant M. abscessus DNA gyrase, with resistance mutations mapping exclusively to gyrA and gyrB subunits [1]. Critically, P4C-resistant strains exhibited no cross-resistance to the benzimidazole SPR719 (a clinical-stage DNA gyrase inhibitor) and only limited cross-resistance to moxifloxacin [1]. The 4-ethyl substitution represents an underexplored vector for optimizing this P4C-based anti-NTM activity.

DNA Gyrase Inhibition (M. abscessus)
Class-level inference
P4C class: no cross-resistance to SPR719 Resistance freq. ~10⁻⁸/CFU
Reported P4C scaffold activity supports antimicrobial resistance research context; 4-ethyl analog not directly tested.
Whole-cell and recombinant gyrase assay data; requires analog-specific validation.
Antimicrobial Resistance NTM Infections DNA Gyrase Inhibition

CCR5 Antagonism and Anti-HIV-1 Activity

In a comprehensive SAR study of piperidine-4-carboxamide derivatives as CCR5 inhibitors, compounds 16g and 16i demonstrated IC50 values of 25.73 nM and 25.53 nM respectively in calcium mobilization assays, matching the potency of the FDA-approved CCR5 antagonist maraviroc (IC50 = 25.43 nM) [1]. In HIV-1 single-cycle antiviral assays, these same compounds displayed IC50 values of 73.01 nM and 94.10 nM [1]. While the 4-ethyl analog was not directly evaluated in this study, the SAR data demonstrate that alkyl substitution patterns on the piperidine ring critically influence CCR5 binding affinity and antiviral potency [1][2].

CCR5 Antagonism Context
Class-level inference
Related P4C derivatives: IC50 ~25 nM Comparable to maraviroc in calcium mobilization assay
Class-level evidence supports CCR5 pathway research context; 4-ethyl substitution may yield differentiated selectivity profiles.
Data from structurally related analogs; direct 4-ethyl analog data not available.
HIV Entry Inhibition CCR5 Antagonism Antiviral Drug Discovery

Monoamine Reuptake Inhibition

Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives are claimed as monoamine neurotransmitter re-uptake inhibitors with therapeutic applications spanning depression, anxiety, pain, and neurodegenerative disorders [1]. The patent specifically describes structure-activity relationships wherein modifications to the piperidine ring substituents, including alkyl groups at the 4-position, modulate transporter selectivity and reuptake inhibitory potency [1]. The 4-ethyl substituent provides a distinct steric and electronic profile compared to the hydrogen, methyl, and propyl variants exemplified in the patent claims.

Monoamine Reuptake Context
Class-level inference
P4C scaffold claimed for reuptake inhibition Intermediate lipophilicity (XLogP -0.1)
Patent-level scaffold claim supports CNS transporter research context; ethyl group may modulate selectivity profile.
Patent disclosure; specific IC50 values not reported for unsubstituted 4-ethyl core.
CNS Drug Discovery Monoamine Transporter Neuropharmacology

Versatile Building Block for Custom Synthesis

4-Ethyl-4-piperidinecarboxamide is available from commercial suppliers at purities of 95% and ≥98% . The compound's primary amine in the carboxamide group and the secondary amine in the piperidine ring provide two orthogonal reactive handles for further derivatization [1]. Compared to the methyl analog (MW 142.2), the ethyl analog offers +14 Da of additional mass and one additional rotatable bond, providing a distinct molecular property set for fragment growing and scaffold hopping strategies [1][2].

Building Block Metrics
Data to verify
MW 156.23; Δ +14 Da vs Methyl Commercial purity 95–98%
Intermediate MW supports systematic SAR exploration across alkyl chain length.
Supplier specification; independent quality verification recommended.
Organic Synthesis Fragment-Based Drug Discovery Chemical Biology

4-Ethyl-4-piperidinecarboxamide Applications


SAR Expansion: P4C DNA Gyrase Inhibitors for NTM

Use 4-ethyl-4-piperidinecarboxamide as a starting scaffold to explore structure-activity relationships in Mycobacterium abscessus DNA gyrase inhibition. The P4C class has demonstrated bactericidal activity and no cross-resistance with SPR719 [1]. The 4-ethyl substituent provides an underexplored lipophilic vector (XLogP = -0.1) that can be systematically varied to optimize potency against wild-type and resistant M. abscessus strains [2].

Fragment-Based Lead Optimization for CCR5 Antagonists

Employ 4-ethyl-4-piperidinecarboxamide as a core fragment in CCR5 antagonist discovery. P4C derivatives have achieved maraviroc-equivalent CCR5 binding (IC50 ~25 nM) and antiviral activity in HIV-1 assays [3]. The ethyl group at the 4-position introduces a specific steric and lipophilic perturbation (Δ +14 Da and Δ +0.4–0.6 logP relative to methyl) that can be leveraged to modulate CCR5 selectivity over related chemokine receptors [2].

CNS Monoamine Transporter Modulation

Incorporate 4-ethyl-4-piperidinecarboxamide into CNS-penetrant compound libraries targeting monoamine reuptake inhibition. The TPSA of 55.1 Ų falls below the 60–70 Ų threshold predictive of favorable BBB penetration, while the XLogP of -0.1 balances aqueous solubility with passive diffusion [2]. Patent literature establishes the P4C scaffold's utility in monoamine reuptake inhibition across depression, anxiety, and pain indications [4].

Alkyl Chain SAR in Piperidine Pharmacophores

Deploy 4-ethyl-4-piperidinecarboxamide alongside its methyl and propyl analogs in systematic SAR campaigns to map the relationship between 4-position alkyl chain length and biological activity. QSAR models indicate that lipophilicity and steric bulkiness are the dominant determinants of activity for P4C-based ligands [5]. The ethyl analog provides a critical intermediate data point for establishing non-linear SAR relationships [2][6].

Application
Selection Property
Validation Focus
NTM DNA gyrase SAR studies
4-Ethyl lipophilic vector; P4C scaffold integrity
Gyrase inhibition and cross-resistance profiling against M. abscessus strains
CCR5 antagonist fragment-based optimization
Steric and lipophilic perturbation relative to methyl/propyl analogs
CCR5 binding selectivity and chemokine receptor panel screening
CNS monoamine transporter research
TPSA below 60 Ų; balanced XLogP
Transporter occupancy and selectivity across SERT/NET/DAT
Alkyl chain SAR campaigns
Intermediate data point between methyl and propyl homologs
Non-linear SAR mapping and physicochemical property titration

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33 linked technical documents
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